molecular formula C14H17NO3S B13953933 2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)- CAS No. 50267-22-6

2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)-

Cat. No.: B13953933
CAS No.: 50267-22-6
M. Wt: 279.36 g/mol
InChI Key: LCSHLHMQMIFWBH-UHFFFAOYSA-N
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Description

6-Phenylsulfonyl-2-oxa-6-azatricyclo[33113,7]decane is a complex organic compound with the molecular formula C14H17NO3S It is characterized by a tricyclic structure that includes a phenylsulfonyl group, an oxa (oxygen-containing) bridge, and an aza (nitrogen-containing) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylsulfonyl-2-oxa-6-azatricyclo[3.3.1.13,7]decane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable phenylsulfonyl chloride with a tricyclic amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Phenylsulfonyl-2-oxa-6-azatricyclo[3.3.1.13,7]decane can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler tricyclic structures.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler tricyclic amines.

Scientific Research Applications

6-Phenylsulfonyl-2-oxa-6-azatricyclo[3.3.1.13,7]decane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 6-Phenylsulfonyl-2-oxa-6-azatricyclo[3.3.1.13,7]decane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with active sites, while the tricyclic structure provides stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5,7-Tetraazatricyclo[3.3.1.1(3,7)]decane (HMT): A macrocyclic aminal with similar tricyclic structure but different functional groups.

    1,3,6,8-Tetraazatricyclo[4.4.1.1(3,8)]dodecane (TATD): Another macrocyclic aminal with a larger ring system.

Uniqueness

6-Phenylsulfonyl-2-oxa-6-azatricyclo[3.3.1.13,7]decane is unique due to its combination of a phenylsulfonyl group and a tricyclic structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.

Properties

CAS No.

50267-22-6

Molecular Formula

C14H17NO3S

Molecular Weight

279.36 g/mol

IUPAC Name

6-(benzenesulfonyl)-2-oxa-6-azatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C14H17NO3S/c16-19(17,14-4-2-1-3-5-14)15-10-6-12-8-11(15)9-13(7-10)18-12/h1-5,10-13H,6-9H2

InChI Key

LCSHLHMQMIFWBH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC(N2S(=O)(=O)C4=CC=CC=C4)CC1O3

Origin of Product

United States

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